molecular formula C10H12N2O3 B2754832 3-[(Dimethylcarbamoyl)amino]benzoic acid CAS No. 896160-52-4

3-[(Dimethylcarbamoyl)amino]benzoic acid

Cat. No. B2754832
CAS RN: 896160-52-4
M. Wt: 208.217
InChI Key: DKSNZGIASOHSLG-UHFFFAOYSA-N
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Description

3-[(Dimethylcarbamoyl)amino]benzoic acid, also known as DABA, is a white crystalline powder that is derived from benzoic acid. It has a molecular weight of 208.22 .


Molecular Structure Analysis

The molecular structure of 3-[(Dimethylcarbamoyl)amino]benzoic acid is represented by the InChI code: 1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14) . This indicates that the molecule consists of a benzene ring substituted with a dimethylcarbamoyl amino group and a carboxylic acid group.


Physical And Chemical Properties Analysis

3-[(Dimethylcarbamoyl)amino]benzoic acid is a white crystalline powder. It has a molecular weight of 208.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

  • Biosynthesis of Natural Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to 3-[(Dimethylcarbamoyl)amino]benzoic acid, is significant in the biosynthesis of a large group of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The study by Kang, Shen, and Bai (2012) provides a comprehensive review of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

  • Microbial Biosynthesis : Zhang and Stephanopoulos (2016) developed a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB), an important building block molecule. This study demonstrates the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

  • Chemical Synthesis and Biological Activity : Jaber et al. (2021) focused on the synthesis and characterization of a Cd(II) complex derived from a ligand similar to 3-[(Dimethylcarbamoyl)amino]benzoic acid. They also explored its antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).

  • Antimycobacterial Agents : Dokorou et al. (2004) studied phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid, revealing potential as antimycobacterial agents (Dokorou, Kovala-Demertzi, Jasinski, Galani, & Demertzis, 2004).

  • Quantum Chemical Computations and Molecular Docking : Charanya et al. (2019) conducted quantum chemical computations and molecular docking on a compound similar to 3-[(Dimethylcarbamoyl)amino]benzoic acid, supporting its potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2019).

Safety and Hazards

The safety information available indicates that 3-[(Dimethylcarbamoyl)amino]benzoic acid may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

3-(dimethylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNZGIASOHSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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